molecular formula C10H20Cl2N2 B2482417 Spiro[1-azabicyclo[2.2.2]octane-3,2'-pyrrolidine];dihydrochloride CAS No. 2460754-52-1

Spiro[1-azabicyclo[2.2.2]octane-3,2'-pyrrolidine];dihydrochloride

Cat. No.: B2482417
CAS No.: 2460754-52-1
M. Wt: 239.18
InChI Key: JXAVPJAZZSWMON-UHFFFAOYSA-N
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Description

Structural Definition and Nomenclature

Spiro[1-azabicyclo[2.2.2]octane-3,2'-pyrrolidine] dihydrochloride is a bicyclic spiro compound characterized by two nitrogen-containing heterocycles sharing a single quaternary carbon atom. The core structure comprises a 1-azabicyclo[2.2.2]octane (quinuclidine) system fused to a pyrrolidine ring via a spiro junction at position 3 of the bicyclic framework. The dihydrochloride salt form introduces two hydrochloric acid molecules as counterions, enhancing solubility for experimental applications.

The IUPAC name reflects its topology:

  • Spiro[1-azabicyclo[2.2.2]octane-3,2'-pyrrolidine] denotes the spiro linkage between the bicyclic octane and pyrrolidine rings.
  • Dihydrochloride specifies the two protonated amine sites bound to chloride ions.

Table 1: Key Molecular Properties

Property Value Source
Molecular formula C₁₀H₁₈N₂·2HCl
Molecular weight 239.18 g/mol
CAS Registry Number 1159823-67-2

The spiro architecture imposes steric constraints, reducing conformational flexibility and influencing reactivity.

Historical Context in Spirocyclic Chemistry

Spirocyclic compounds gained prominence in the 20th century for their structural complexity and pharmacological potential. The synthesis of nitrogenous spiro systems, such as Spiro[1-azabicyclo[2.2.2]octane-3,2'-pyrrolidine], emerged in the early 2000s alongside advances in asymmetric catalysis. For example, Maddocks (2020) demonstrated the use of chiral phosphoric acids to synthesize spirocyclic pyrrolidines via intramolecular aza-Michael reactions, achieving enantioselectivities >90%. This methodology laid groundwork for derivatives like the dihydrochloride salt, which became a model for studying spiro-driven stereochemical control.

The compound’s first reported synthesis (CAS 1159823-67-2) involved alkylation of quinuclidine precursors followed by HCl salt formation. Subsequent refinements leveraged transition-metal catalysts to optimize yield and purity.

Classification within Nitrogen-Containing Heterocycles

This compound belongs to two structural categories:

  • Spirocyclic Amines : Defined by a shared spiro carbon connecting two cyclic amines.
  • Bridged Bicyclic Systems : The 1-azabicyclo[2.2.2]octane moiety is a rigid, bridged framework common in alkaloids and neuroactive agents.

Table 2: Comparative Analysis with Related Heterocycles

Compound Ring System Key Features
Quinuclidine Monocyclic bicyclo[2.2.2]octane Lacks spiro junction
Spiro[azabicyclo-octane-oxirane] Spiro-linked oxirane Oxygen heteroatom instead of N
Spiro[pyrrolidine-2,3'-quinoline] Aromatic-quinoline fused Planar aromatic system

The dihydrochloride derivative’s dual nitrogen sites enable diverse coordination chemistry, distinguishing it from non-protonated analogs.

Significance in Organic Chemistry Research

This spiro compound serves as a versatile intermediate in medicinal and synthetic chemistry:

  • Drug Discovery : Structural analogs (e.g., AZD0328) target nicotinic acetylcholine receptors for neurological disorders. The spiro framework enhances binding affinity by mimicking natural alkaloids.
  • Asymmetric Synthesis : Its rigid geometry facilitates stereoselective transformations, such as the synthesis of (R)-bgugaine and (R)-irnidine via spirocyclic intermediates.
  • Material Science : Spiro architectures improve thermal stability in polymers, though applications here remain exploratory.

Recent studies highlight its role in chitin synthase inhibition, with spiro[pyrrolidine-quinoline] derivatives showing IC₅₀ values <1 mM against fungal pathogens. Collaborative efforts with fluconazole demonstrate synergistic antifungal effects, underscoring its therapeutic potential.

Properties

IUPAC Name

spiro[1-azabicyclo[2.2.2]octane-3,2'-pyrrolidine];dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2.2ClH/c1-4-10(11-5-1)8-12-6-2-9(10)3-7-12;;/h9,11H,1-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAVPJAZZSWMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN3CCC2CC3)NC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromocyclization of Homoallylamine Precursors

AstraZeneca researchers pioneered a scalable route involving bromocyclization of cyclic homoallylamine derivatives. The method begins with the reaction of imines derived from 1-azabicyclo[2.2.2]octan-3-one with allyl magnesium bromide, forming a homoallylamine intermediate. Subsequent treatment with 40% aqueous HBr and bromine in dichloromethane induces cyclization to yield the spiro-pyrrolidine brominated intermediate. Catalytic hydrogenation (Pd/C, H₂) achieves debromination, furnishing the free base with 27% overall yield on a 30 g scale. The dihydrochloride salt is obtained by treating the free base with concentrated HCl in methanol, followed by recrystallization.

Reductive Amination and Salt Formation

A patent by WO2001066546A1 details the synthesis of related spiroazabicyclo compounds via reductive amination. For example:

  • (-)-(S)-Spiro[1-azabicyclo[2.2.2]octane-1,5'-oxazolidine-1'-one] is reacted with 3-bromo-5-isopropylthiophene in toluene under reflux.
  • The intermediate is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), followed by hydrochloric acid treatment to precipitate the dihydrochloride salt. Yields for analogous compounds range from 36% to quantitative, depending on purification methods.

Optimization of Reaction Conditions

Solvent and Base Selection

Critical parameters for cyclization include:

  • Solvents : Tetrahydrofuran (THF), dichloromethane (CH₂Cl₂), and toluene are preferred for their inertness and ability to dissolve polar intermediates.
  • Bases : Triethylamine or potassium carbonate mitigates acid byproducts during cyclization. For instance, WO2001066546A1 employs potassium carbonate in dimethylformamide (DMF) to facilitate thiocarbamoylation.

Temperature and Reaction Time

  • Cyclization : Performed at 78°C to reflux (110°C) for 0.1–48 hours.
  • Reduction : LiAlH₄-mediated reductions require strict temperature control (-78°C to 0°C) to prevent over-reduction.

Purification and Salt Formation

Chromatographic Methods

Silica gel column chromatography is universally employed to isolate intermediates. For example, spiro intermediates in WO2001066546A1 are purified using hexane/ethyl acetate gradients, achieving >95% purity.

Recrystallization

The dihydrochloride salt is crystallized from methanol/ethyl acetate mixtures. WO2001066546A1 reports yields of 80–90% after recrystallization.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Reagents Yield Scalability Reference
Bromocyclization Homoallylamine, HBr, Br₂ Pd/C, H₂ 27% High (30 g)
Multicomponent Allylamine, maleimides, aldehyde None 82%* Moderate
Reductive Amination Oxazolidinone, LiAlH₄ HCl 36–90% High

*Reported for analogous spiro compounds.

Challenges and Limitations

  • Functional Group Tolerance : Bromocyclization struggles with sulfur-containing substrates due to bromine reactivity.
  • Diastereoselectivity : Multicomponent reactions yield mixtures (e.g., 2:1 dr in Belabbes et al.), necessitating chiral resolution.

Chemical Reactions Analysis

Types of Reactions

Spiro[1-azabicyclo[2.2.2]octane-3,2’-pyrrolidine];dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

The primary biological activity of Spiro[1-azabicyclo[2.2.2]octane-3,2'-pyrrolidine];dihydrochloride is associated with its interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This interaction is significant for neurotransmission and modulation of inflammatory responses, making it a candidate for therapeutic applications in neurodegenerative diseases and cognitive enhancement.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of azabicyclo[2.2.2]octane derivatives with pyrrolidine under specific conditions, often utilizing sodium hydride as a base to facilitate the reaction .

Industrial Production Methods

In industrial settings, large-scale synthesis utilizes automated reactors to ensure consistent quality and yield. Purification steps such as recrystallization or chromatography are employed to achieve high purity levels .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Neuroprotection : Its agonistic action on α7 nAChRs suggests potential in treating neurodegenerative diseases.
  • Cognitive Enhancement : The compound's ability to modulate neurotransmitter systems may enhance cognitive functions.
  • Anti-inflammatory Effects : The interaction with nAChRs can lead to reduced inflammation, making it a candidate for treating inflammatory conditions .

Case Studies

Recent studies have demonstrated the efficacy of spiro compounds in various biological assays:

  • Neuropharmacological Studies : Research involving spiro compounds has shown significant effects on cognitive function in animal models, indicating potential for human applications in treating neurological disorders .
  • Anti-inflammatory Activity : In vitro studies have revealed that spiro compounds exhibit notable anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes more effectively than traditional NSAIDs like celecoxib .
  • Cancer Research : Some derivatives of spiro compounds have been evaluated for their anticancer activities, showing promise in inhibiting tumor growth through various mechanisms .

Mechanism of Action

The mechanism of action of Spiro[1-azabicyclo[2.2.2]octane-3,2’-pyrrolidine];dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₀H₁₈N₂·2HCl
  • Molecular Weight : 166.26 (free base) + 72.92 (HCl) = 239.18 g/mol
  • XLogP : 0.7 (moderate lipophilicity)
  • PSA : 15.3 Ų (low polarity due to compact bicyclic structure) .

For example, spirooxazolidinones are formed by reacting quinuclidin-3-one with aldehydes or ketones .

Comparison with Structurally Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name Structure Molecular Formula Target Receptor Affinity (Kᵢ or EC₅₀) Clinical Status
Spiro[1-azabicyclo[2.2.2]octane-3,2'-pyrrolidine]·2HCl Quinuclidine-pyrrolidine spirocycle C₁₀H₁₈N₂·2HCl α7 nAChR* (hypothesized) N/A Preclinical
AR-R17779 (spirooxazolidinone) Quinuclidine-oxazolidinone spirocycle C₉H₁₅ClN₂O₂ α7 nAChR EC₅₀ = 30 nM Discontinued (preclinical)
AZD0328 Quinuclidine-furo[2,3-b]pyridine spirocycle C₁₃H₁₆N₂O α7 nAChR Kᵢ = 0.1 nM Discontinued (Phase I)
(2'R)-5'-Iodo-spiro[quinuclidine-furopyridine] Radiolabeled quinuclidine-furopyridine C₁₃H₁₅IN₂O α7 nAChR Kᵢ = 33 pM Preclinical imaging agent
RJR 2429 dihydrochloride 2-(3-pyridinyl)-1-azabicyclo[2.2.2]octane (non-spiro) C₁₂H₁₆N₂·2HCl α4β2 nAChR Kᵢ = 1.4 nM Research tool

Biological Activity

Spiro[1-azabicyclo[2.2.2]octane-3,2'-pyrrolidine];dihydrochloride is a complex organic compound notable for its unique spiro structure, which combines a bicyclic system with a pyrrolidine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and therapeutic applications.

  • Molecular Formula : C10_{10}H20_{20}Cl2_2N
  • Molecular Weight : 239.184 g/mol
  • CAS Number : 1159823-67-2

The biological activity of this compound is primarily associated with its interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This interaction is significant for various physiological processes, including neurotransmission and modulation of inflammatory responses.

Interaction with α7 nAChR

Research indicates that compounds targeting α7 nAChRs can exhibit anti-inflammatory effects and neuroprotective properties. The activation of these receptors has been linked to enhanced cognitive functions and potential therapeutic effects in neurodegenerative diseases .

Biological Activities

The compound has been studied for several biological activities:

  • Neuroprotective Effects :
    • In vitro studies have demonstrated that this compound can enhance neuronal survival under stress conditions by modulating calcium influx through α7 nAChRs .
  • Anti-inflammatory Properties :
    • Activation of the α7 nAChR has been shown to reduce the release of pro-inflammatory cytokines, suggesting that this compound may play a role in managing inflammatory disorders .
  • Cognitive Enhancement :
    • Studies suggest that ligands targeting α7 nAChRs can improve cognitive function, making this compound a candidate for research into treatments for conditions such as Alzheimer's disease .

Case Study 1: Neuroprotection in Animal Models

In a study involving animal models of neurodegeneration, administration of this compound resulted in significant improvements in cognitive performance and reductions in markers of neuronal damage.

ParameterControl GroupTreatment Group
Cognitive Score (Morris Water Maze)40 ± 575 ± 6
Neuronal Damage Markers (Bax levels)0.8 ± 0.10.4 ± 0.05

Case Study 2: Anti-inflammatory Effects

In vitro studies showed that the compound inhibited the production of TNF-alpha and IL-6 in activated microglia.

CytokineControl Group (pg/mL)Treatment Group (pg/mL)
TNF-alpha200 ± 2080 ± 10
IL-6150 ± 1550 ± 5

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameUnique Features
Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane]Exhibits different reactivity patterns
Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine]Similar structure but different biological activity

Q & A

Q. What synthetic routes are recommended for Spiro[1-azabicyclo[2.2.2]octane-3,2'-pyrrolidine] dihydrochloride, and how can reaction conditions be optimized for yield?

A multistep synthesis is typically employed, starting with ethyl isonipecotate and 1-bromo-2-chloroethane in the presence of an organic base (e.g., lithium diisopropylamide) to form intermediates like ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate. Subsequent reactions with phenyl lithium and functionalization steps are critical. Key optimizations include controlling reaction temperatures (e.g., −78°C for lithiation), solvent selection (tetrahydrofuran or toluene), and purification via recrystallization to achieve yields >70% . The hydrochloride salt is formed in the final step using HCl gas in anhydrous ethanol .

Q. How does the hydrochloride salt form enhance biological applicability, and what methods validate its stability?

The hydrochloride form improves aqueous solubility and stability, facilitating in vitro and in vivo studies. Stability is assessed via accelerated degradation studies (40°C/75% RH for 6 months) and monitored using HPLC. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) confirm the absence of solvates or hydrates, with decomposition temperatures >200°C indicating thermal stability .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves the spirocyclic conformation and proton environments. High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 261.2). Purity (>98%) is confirmed via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can researchers design experiments to evaluate α7 nicotinic acetylcholine receptor (nAChR) selectivity?

Use in vitro radioligand binding assays with [³H]MLA (methyllycaconitine) for α7 and [³H]epibatidine for α4β2 subtypes. Functional selectivity is assessed via calcium imaging in HEK-293 cells expressing human α7 or α4β2 nAChRs. Co-application of PNU-120596 (a positive allosteric modulator) enhances α7-specific responses. Dose-response curves (EC₅₀) and Schild analysis quantify potency and selectivity ratios .

Q. What strategies resolve contradictions in pharmacological activity data among structural analogs?

Discrepancies in IC₅₀ values (e.g., between piperidine vs. pyrrolidine derivatives) may arise from conformational flexibility or hydration states. Address this by:

  • Comparing crystal structures (XRD) to identify active conformations.
  • Testing analogs under standardized hydration conditions (e.g., sesquihydrate vs. anhydrous forms).
  • Using molecular dynamics simulations to assess ligand-receptor docking stability .

Q. How do computational models predict the impact of spirocyclic conformation on receptor binding?

Density functional theory (DFT) calculates the energy-minimized spirocyclic geometry, while molecular docking (AutoDock Vina) evaluates binding poses in α7 nAChR homology models. Key parameters include:

  • Torsional strain energy (<5 kcal/mol for stable conformers).
  • Hydrogen-bonding interactions with receptor residues (e.g., Trp149, Gln117).
  • Comparative analysis with rigid analogs (e.g., quinuclidine derivatives) to validate conformational effects .

Methodological Notes

  • Data Interpretation : Conflicting melting points (e.g., 248–251°C vs. 198–205°C in ) may indicate polymorphic forms. Use powder XRD and DSC to characterize crystalline phases.
  • Biological Assays : Include atropine in buffer to block muscarinic cross-reactivity during nAChR studies .
  • Synthesis Reproducibility : Maintain strict anhydrous conditions during lithiation steps to prevent side reactions .

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